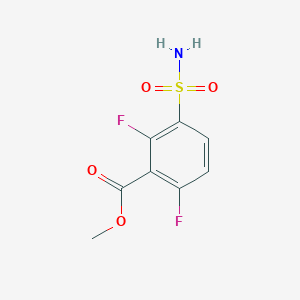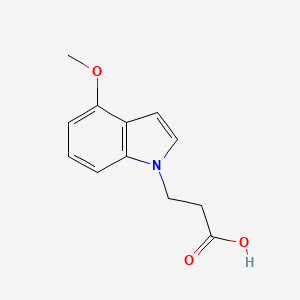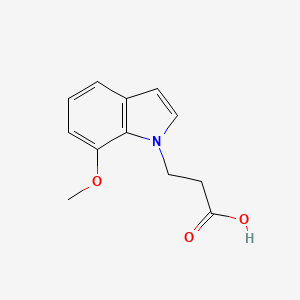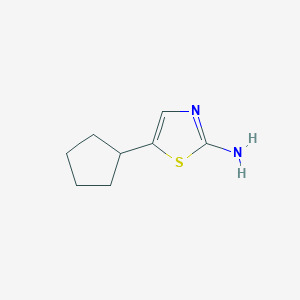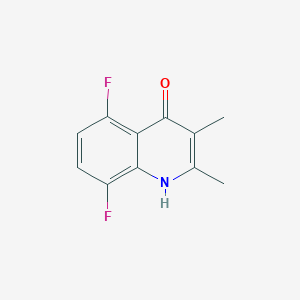
5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
説明
5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one is a chemical compound with the formula C11H9F2NO . It contains a total of 25 bonds, including 16 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 aromatic secondary amine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two six-membered rings and one ten-membered ring . The compound also contains an aromatic ketone and an aromatic secondary amine .科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of quinoline derivatives, including those similar to 5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one, have been widely explored for their potential applications in various fields of chemistry and materials science. For instance, the development of novel boron-dipyrromethene (Bodipy) derivatives substituted with 8-hydroxyquinoline offers insights into the synthesis of structurally similar compounds. These derivatives have been synthesized and characterized, demonstrating unique pH-sensing properties due to their OFF-ON-OFF type fluorescent behavior, which is influenced by the molecular structure and the steric configuration of the substituents (Chen et al., 2011).
Catalytic Activity and Chemical Transformations
Research into the catalytic activity and chemical transformations involving quinoline derivatives has led to the discovery of efficient synthesis methods for various heterocyclic compounds. An example is the gadolinium triflate-catalyzed Hantzsch reaction, which offers a straightforward method for producing polyhydroquinoline derivatives, showcasing the potential of quinoline derivatives in facilitating organic synthesis (Mansoor et al., 2017).
Fluorescent Properties and Photophysical Applications
The fluorescent properties of quinoline derivatives are of significant interest. Studies on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones reveal their potential as photofluorescent materials. These compounds exhibit similar fluorescence properties despite the variance in fluoro-substituents, indicating their usefulness in designing fluorescent probes and materials (Politanskaya et al., 2015).
Antioxidant and Cytotoxic Activities
The antioxidant and cytotoxic activities of quinoline derivatives are crucial for their potential therapeutic applications. Some benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones have shown enhanced cytotoxic effects against certain cancer cell lines, along with exhibiting significant antioxidant properties. This suggests their potential in developing new therapeutic agents (Politanskaya et al., 2016).
特性
IUPAC Name |
5,8-difluoro-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c1-5-6(2)14-10-8(13)4-3-7(12)9(10)11(5)15/h3-4H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWABXIOQUMMYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC(=C2C1=O)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)

![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)
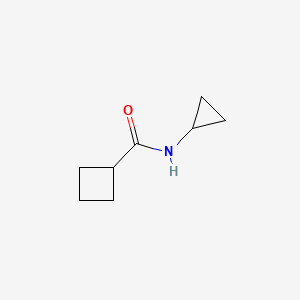
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
